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Abstract
1-Ethynyl-1-cyclohexanol is a key synthetic intermediate with applications in

pharmaceuticals, polymer science, and as a corrosion inhibitor.[1][2] Its synthesis has evolved

from classical laboratory methods to sophisticated industrial processes. This guide provides an

in-depth overview of the discovery and history of 1-Ethynyl-1-cyclohexanol synthesis,

detailing the core chemical principles and experimental methodologies. Quantitative data from

key studies are summarized, and detailed experimental protocols are provided to facilitate

replication and further research. Visual diagrams of the synthetic pathways and experimental

workflows are included to offer a clear and concise understanding of the processes involved.

Introduction and Historical Context
The synthesis of 1-Ethynyl-1-cyclohexanol is a classic example of carbon-carbon bond

formation, specifically the addition of an acetylide to a ketone. The foundational work in this

area can be traced back to the early 20th century with the discoveries of Russian chemist

Alexei Yevgrafovich Favorskii.[3] The Favorskii reaction, which involves the reaction of an

alkyne with a carbonyl group under basic conditions, laid the groundwork for the synthesis of α-

ethynyl alcohols.[3][4]

Later, the demands of industrial-scale production led to the development of high-pressure

methods, notably as part of Reppe chemistry, developed by Walter Reppe and his colleagues
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at I. G. Farbenindustrie from 1928 onwards.[5] Reppe's work focused on the safe handling and

reaction of acetylene at high pressures, enabling the large-scale synthesis of many important

chemicals, including acetylenic alcohols.[5]

Today, 1-Ethynyl-1-cyclohexanol is recognized for its role as a precursor to the tranquilizer

ethinamate and as a building block in the synthesis of other complex molecules.[6] Its

synthesis is a staple in organic chemistry education and continues to be relevant in various

industrial applications.

Core Synthesis Methodologies
The primary route to 1-Ethynyl-1-cyclohexanol involves the ethynylation of cyclohexanone.

This can be achieved through several key methods, each with its own advantages and

limitations.

The Favorskii Reaction: A Classic Approach
The Favorskii reaction is the traditional and most common laboratory-scale synthesis of 1-
Ethynyl-1-cyclohexanol. It involves the in-situ formation of a metal acetylide, which then acts

as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[3]

The overall reaction is as follows:

Common bases used include sodium amide (NaNH₂) or an alkali metal like sodium in liquid

ammonia to generate the sodium acetylide.[7]

Reppe Chemistry: Industrial Scale Synthesis
For industrial production, high-pressure ethynylation, a cornerstone of Reppe chemistry, is

employed.[8] This method involves the direct reaction of acetylene with cyclohexanone under

elevated pressure and temperature, often in the presence of a catalyst like potassium

hydroxide or a metal acetylide.[6][7] The high pressure increases the concentration of

acetylene in the reaction mixture, driving the reaction towards the product.[6]

Synthesis via Protected Alkynes
To circumvent the challenges of handling gaseous acetylene, especially on a laboratory scale,

protected forms of acetylene can be used. A common example is trimethylsilylacetylene. The
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trimethylsilyl group is later removed to yield the terminal alkyne.[8]

Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods for 1-
Ethynyl-1-cyclohexanol, providing a comparative overview of their efficiencies.

Table 1: Favorskii Reaction Conditions and Yields

Base/Reage
nt

Solvent
Temperatur
e (°C)

Reaction
Time

Yield (%) Reference

Sodium

acetylide

Liquid

Ammonia
- 20 hours 65-75 [7]

Sodium

methylate

Dibutyl

carbitol
33-38 3.5 hours 75

Sodium

methylate
Diethyl ether 10 3.7 hours 11.4

Table 2: Industrial High-Pressure Synthesis (Reppe Type) Conditions and Yields
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Catalyst Solvent
Temper
ature
(°C)

Pressur
e (psig)

Contact
Time
(min)

Convers
ion (%)

Yield
(%)

Referen
ce

Potassiu

m

hydroxid

e

Methanol 135 1500 10 52 70 [6]

Potassiu

m

hydroxid

e

Methanol 170 1500 4 31.2 46 [6]

Potassiu

m

hydroxid

e

Methanol 120 1500 22 40 69.8 [6]

Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Ethynyl-1-cyclohexanol via
Favorskii Reaction
This protocol is adapted from Organic Syntheses.[7]

Materials:

Liquid ammonia (approx. 1 L)

Sodium (23 g, 1 gram atom)

Dry acetylene gas

Cyclohexanone (98 g, 1 mole)

Ice and water

50% Sulfuric acid
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Ether

Brine

Anhydrous magnesium sulfate

Procedure:

In a 2-L three-necked flask equipped with a gas inlet tube and a mechanical stirrer, pass a

rapid stream of dry acetylene into approximately 1 L of liquid ammonia.

Add 23 g of sodium in pieces over a period of 30 minutes while maintaining the acetylene

stream. The blue color of the dissolved sodium should discharge rapidly.

Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise over about an hour.

Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of

most of the ammonia.

Decompose the solid residue by adding approximately 400 ml of ice and water.

Carefully acidify the resulting mixture with 50% sulfuric acid.

Dissolve the organic layer in 100 ml of ether and wash with 50 ml of brine.

Extract the aqueous phase and the brine wash with two 50-ml portions of ether.

Combine the ethereal solutions, dry over anhydrous magnesium sulfate, and filter.

Distill off the ether.

Distill the product under reduced pressure. The yield of 1-ethynylcyclohexanol is 81–93 g

(65–75%), with a boiling point of 74°C at 14 mm Hg.

Protocol 2: Industrial High-Pressure Synthesis of 1-
Ethynyl-1-cyclohexanol
This protocol is based on a patented industrial process.[6]
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Materials:

Methanol (117 parts by weight)

Potassium hydroxide (5.3 parts by weight)

Cyclohexanone (294 parts by weight)

Acetylene (143 parts by weight)

Procedure:

In a flask equipped with a stirrer, dissolve 5.3 parts of potassium hydroxide in 117 parts of

methanol.

Add 294 parts of cyclohexanone to the solution.

Charge this solution to a suitable high-pressure vessel.

Introduce acetylene gas until 143 parts have been absorbed, reaching a pressure of 300

psig at 7°C.

Pass this mixture through a tubular reactor maintained at 135°C and a pressure of 1500 psig

to prevent the desorption of acetylene. The contact time is 10 minutes.

Collect the reactor effluent continuously.

After the reaction is complete, degas the entire reaction mixture.

Perform a vacuum flash-distillation at a pressure of 0.3 mm and a pot temperature up to

100°C.

Fractionate the flash-distillate to recover methanol, 1-ethynylcyclohexanol, and unreacted

cyclohexanone. The product distills at 68-70°C at 10 mm Hg. This process resulted in a 52%

conversion and a 70% yield.

Visual Diagrams
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Caption: Overview of major synthesis pathways for 1-Ethynyl-1-cyclohexanol.

Experimental Workflow: Laboratory vs. Industrial
Synthesis

Laboratory Scale (Favorskii) Industrial Scale (Reppe)
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Caption: Comparison of laboratory and industrial experimental workflows.

Conclusion
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The synthesis of 1-Ethynyl-1-cyclohexanol has a rich history, from its origins in the

fundamental discoveries of Favorskii to its large-scale production enabled by Reppe's high-

pressure techniques. The choice of synthetic method depends on the desired scale of

production, with the Favorskii reaction remaining a reliable laboratory method and high-

pressure ethynylation being the cornerstone of industrial manufacturing. The use of protected

alkynes offers a convenient alternative for smaller-scale syntheses. This guide provides the

necessary technical details for researchers and professionals to understand and apply these

synthetic methodologies in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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